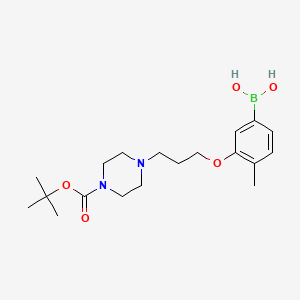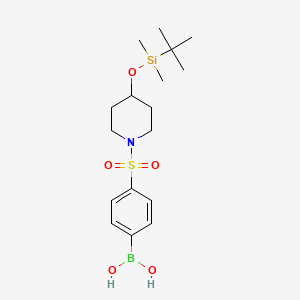![molecular formula C15H15ClN4 B1447175 2-(5-Amino-2-chlorphenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amin CAS No. 1079264-85-9](/img/structure/B1447175.png)
2-(5-Amino-2-chlorphenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amin
Übersicht
Beschreibung
2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine (2-Cl-5-APBI) is an organic compound derived from the amino acid phenylalanine. It is a member of the benzimidazole family and has a wide range of applications in the pharmaceutical, agricultural, and biotechnology industries. 2-Cl-5-APBI is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been used to study the effects of COX-2 inhibition on various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Anwendungen
Imidazolderivate, einschließlich unserer Verbindung von Interesse, wurden nachweislich potente antibakterielle Eigenschaften aufweisen. Diese Verbindungen können die Synthese der bakteriellen Zellwand beeinträchtigen oder essentielle bakterielle Enzyme hemmen, was zum Absterben der pathogenen Bakterien führt. Dies macht sie wertvoll bei der Entwicklung neuer antibakterieller Mittel, insbesondere angesichts der zunehmenden Antibiotikaresistenz .
Antifungale Anwendungen
Ähnlich wie ihre antibakteriellen Eigenschaften zeigen Imidazolderivate auch vielversprechende antifungale Aktivität. Sie können die Zellmembran von Pilzen stören und zum Auslaufen essentieller Zellinhalte führen. Diese Eigenschaft ist besonders nützlich bei der Behandlung von Pilzinfektionen, die gegen gängige Antimykotika resistent sind .
Antikrebsanwendungen
Der strukturelle Motiv des Imidazols ist in vielen Verbindungen vorhanden, die eine Antikrebsaktivität aufweisen. Diese Verbindungen können durch verschiedene Mechanismen wirken, wie z. B. die Hemmung des Wachstums von Krebszellen, die Induktion von Apoptose oder die Beeinträchtigung der Angiogenese. Die Forschung an Imidazolderivaten wie unserer Verbindung könnte zur Entwicklung neuartiger Antikrebstherapien führen .
Entzündungshemmende Anwendungen
Imidazolderivate wurden als entzündungshemmende Eigenschaften nachgewiesen, die bei der Behandlung chronisch-entzündlicher Erkrankungen von Vorteil sein könnten. Sie können durch Hemmung der Produktion von pro-inflammatorischen Zytokinen oder durch Modulation der Immunantwort wirken .
Antidiabetische Anwendungen
Einige Imidazolderivate haben im Management von Diabetes Potenzial gezeigt. Sie können durch Beeinflussung der Insulin-Signalwege oder durch Verbesserung des Stoffwechselprofils von Diabetikern wirken. Dies eröffnet Möglichkeiten für neue Antidiabetika auf Basis der Imidazolchemie .
Antiparasitäre und Antiprotozoale Anwendungen
Diese Verbindungen wurden auch auf ihre antiparasitären und antiprotozoalen Aktivitäten hin untersucht. Sie können gegen eine Reihe von parasitären Organismen wirksam sein und bieten eine Alternative zu bestehenden Behandlungen für Krankheiten wie Malaria und Leishmaniose .
Wirkmechanismus
Benzimidazoles
are a class of heterocyclic aromatic organic compounds. This class of compounds has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Indoles
, on the other hand, are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Indole derivatives possess various biological activities, similar to benzimidazoles .
Biochemische Analyse
Biochemical Properties
2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . Additionally, 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine can bind to DNA and RNA, affecting the transcription and translation processes . The interactions between this compound and biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Additionally, 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine can inhibit cell proliferation by blocking the cell cycle at the G2/M phase . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine involves several key processes. This compound binds to specific target proteins, such as tyrosine kinases, and inhibits their activity by blocking the ATP-binding site . Additionally, 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine can intercalate into DNA, disrupting the double helix structure and inhibiting the replication and transcription processes . These interactions lead to changes in gene expression, enzyme activity, and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine have been observed to change over time. This compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine can lead to cumulative effects on cellular function, such as increased apoptosis and reduced cell proliferation . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound .
Dosage Effects in Animal Models
The effects of 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and significant therapeutic effects, such as tumor growth inhibition and improved survival rates in cancer models . At high doses, 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine can cause adverse effects, including hepatotoxicity, nephrotoxicity, and hematological abnormalities . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and biomolecules, affecting metabolic flux and metabolite levels . Understanding the metabolic pathways of 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine is crucial for predicting its pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Additionally, 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine can bind to plasma proteins, such as albumin, affecting its distribution and accumulation in different tissues . These transport and distribution mechanisms are important for understanding the pharmacokinetics and therapeutic potential of this compound .
Subcellular Localization
The subcellular localization of 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine plays a crucial role in its activity and function. This compound can localize to various cellular compartments, including the nucleus, mitochondria, and cytoplasm . The localization of 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine is influenced by targeting signals and post-translational modifications, such as phosphorylation and acetylation . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-(5-amino-2-chlorophenyl)-N,N-dimethyl-3H-benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4/c1-20(2)10-4-6-13-14(8-10)19-15(18-13)11-7-9(17)3-5-12(11)16/h3-8H,17H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDTUEUIHXVSTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1447093.png)
![1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B1447095.png)
![4-Methyl-[1,2,3]thiadiazole-5-carboxamidine](/img/structure/B1447097.png)





![tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1447109.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1447110.png)



